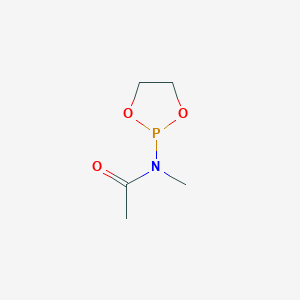
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide is a compound that features a phosphorus atom within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide typically involves the reaction of a phosphorus-containing reagent with an appropriate amide. One common method involves the use of 2-chloro-1,3,2-dioxaphospholane 2-oxide, which reacts with N-methylacetamide under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorus-containing compounds .
科学的研究の応用
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide has several applications in scientific research:
作用機序
The mechanism of action of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit specific enzymes. The pathways involved often include the formation and cleavage of phosphorus-oxygen and phosphorus-nitrogen bonds .
類似化合物との比較
Similar Compounds
1,3,2-Dioxaphospholan-2-yl diethyl phosphite: Similar in structure but with different substituents on the phosphorus atom.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: A precursor used in the synthesis of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Another related compound with an ethoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of a five-membered ring structure with a phosphorus atom and an amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
39869-60-8 |
|---|---|
分子式 |
C5H10NO3P |
分子量 |
163.11 g/mol |
IUPAC名 |
N-(1,3,2-dioxaphospholan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C5H10NO3P/c1-5(7)6(2)10-8-3-4-9-10/h3-4H2,1-2H3 |
InChIキー |
LJUZDAUFZODJIJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)P1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


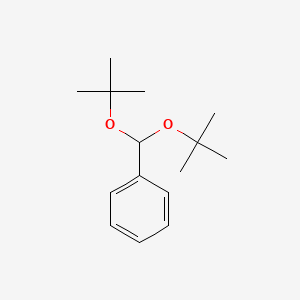
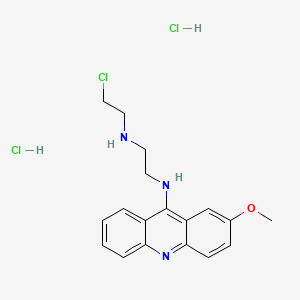
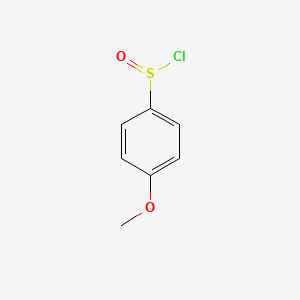

![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)


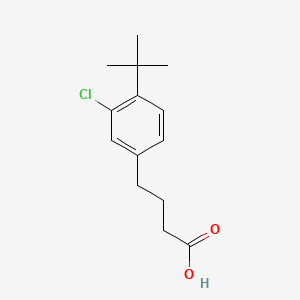

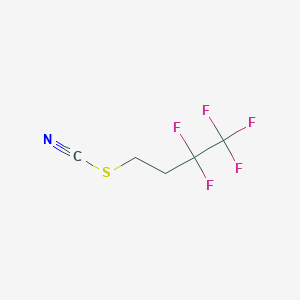
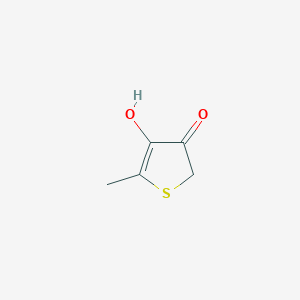


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
